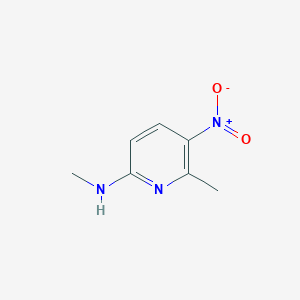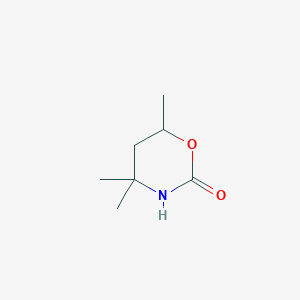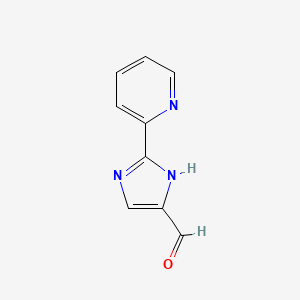
N,6-Dimethyl-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-Dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine, characterized by the presence of nitro and dimethylamino groups on the pyridine ring. This compound is typically a solid at room temperature and has applications in various fields, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,6-Dimethyl-5-nitropyridin-2-amine is commonly synthesized through a two-step process involving methylation and nitration reactions. The starting material, 5-chloropyridine, undergoes methylation to form N,N-dimethyl-5-chloropyridin-2-amine. This intermediate is then subjected to nitration to yield the final product .
Methylation: The reaction involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the safety and yield of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N,6-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: N,6-Dimethyl-2,5-diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N,6-Dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the functionalization of materials, such as the development of dyes and pigments.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N,6-Dimethyl-5-nitropyridin-2-amine largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity . The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
N,6-Dimethyl-5-nitropyridin-2-amine can be compared with other nitropyridine derivatives:
N,N-Dimethyl-5-nitro-2-pyridinamine: Similar in structure but differs in the position of the nitro group.
2-Dimethylamino-5-nitropyridine: Another isomer with different substitution patterns on the pyridine ring.
5-Nitro-2-pyridinamine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns .
Eigenschaften
CAS-Nummer |
28489-34-1 |
|---|---|
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
N,6-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-6(10(11)12)3-4-7(8-2)9-5/h3-4H,1-2H3,(H,8,9) |
InChI-Schlüssel |
IVBVDGOVRUPPAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)

![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)




![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)
![2-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3050701.png)
